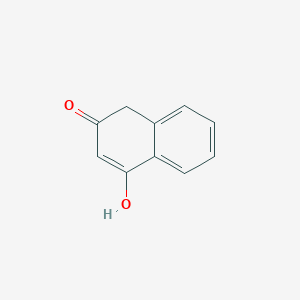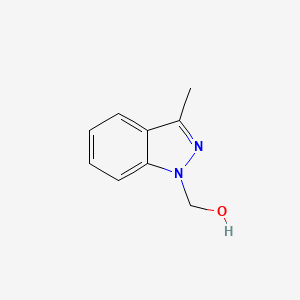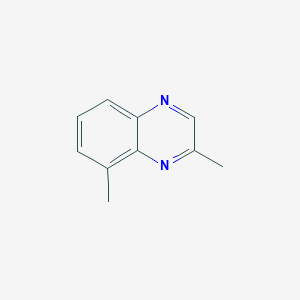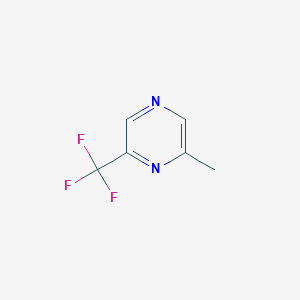
4-Methyl-7,8-dihydroquinolin-5(6h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-7,8-dihydroquinolin-5(6h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 4-position and a ketone group at the 5-position, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8-dihydroquinolin-5(6h)-one can be achieved through several methods:
Cyclization of N-(2-Aminophenyl)acetamide: This method involves the cyclization of N-(2-aminophenyl)acetamide under acidic conditions to form the quinoline core, followed by oxidation to introduce the ketone group at the 5-position.
Friedländer Synthesis: This classical method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst to form the quinoline ring system.
Povarov Reaction: This method involves the three-component reaction of an aniline, an aldehyde, and an alkene to form the quinoline core, followed by functionalization to introduce the methyl and ketone groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Friedländer synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Methyl-7,8-dihydroquinolin-5(6h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
科学研究应用
4-Methyl-7,8-dihydroquinolin-5(6h)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-7,8-dihydroquinolin-5(6h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved depend on the specific target and the context of its application.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the methyl and ketone groups.
4-Methylquinoline: Similar to 4-Methyl-7,8-dihydroquinolin-5(6h)-one but without the ketone group.
5,6,7,8-Tetrahydroquinoline: Lacks the methyl and ketone groups but has a fully saturated ring system.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the ketone group at the 5-position allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
53654-28-7 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC 名称 |
4-methyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H11NO/c1-7-5-6-11-8-3-2-4-9(12)10(7)8/h5-6H,2-4H2,1H3 |
InChI 键 |
ODERZULSHJSVCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=C1)CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)



